molecular formula C14H14BrN B12070556 6-Bromo-N-cyclobutylnaphthalen-2-amine

6-Bromo-N-cyclobutylnaphthalen-2-amine

Cat. No.: B12070556
M. Wt: 276.17 g/mol
InChI Key: YRXDJGLFJWUGFV-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclobutylnaphthalen-2-amine is an organic compound characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a cyclobutyl group attached to the nitrogen atom at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-cyclobutylnaphthalen-2-amine typically involves the bromination of 2-aminonaphthalene followed by the introduction of the cyclobutyl group. The process can be summarized as follows:

    Bromination: 2-Aminonaphthalene is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6th position.

    Cyclobutylation: The brominated intermediate is then reacted with cyclobutylamine under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-cyclobutylnaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted naphthalenes.

Scientific Research Applications

6-Bromo-N-cyclobutylnaphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclobutylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Bromo-N-methylnaphthalen-2-amine
  • 6-Bromo-2-aminonaphthalene
  • 6-Bromo-2-N,N-dimethylaminopyridine

Comparison: 6-Bromo-N-cyclobutylnaphthalen-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

6-bromo-N-cyclobutylnaphthalen-2-amine

InChI

InChI=1S/C14H14BrN/c15-12-6-4-11-9-14(7-5-10(11)8-12)16-13-2-1-3-13/h4-9,13,16H,1-3H2

InChI Key

YRXDJGLFJWUGFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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